molecular formula C15H21N3O B5890486 N-[2-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-METHYLPROPANAMIDE

N-[2-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-METHYLPROPANAMIDE

Cat. No.: B5890486
M. Wt: 259.35 g/mol
InChI Key: XGRDIGFTVUMHEH-UHFFFAOYSA-N
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Description

N-[2-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-METHYLPROPANAMIDE is a synthetic organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

The synthesis of N-[2-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-METHYLPROPANAMIDE typically involves the reaction of 1-ethyl-1H-1,3-benzodiazole with 2-bromoethylamine, followed by the reaction with 2-methylpropanoyl chloride. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

N-[2-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-METHYLPROPANAMIDE can undergo various chemical reactions, including:

Scientific Research Applications

N-[2-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-METHYLPROPANAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-METHYLPROPANAMIDE involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

N-[2-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-METHYLPROPANAMIDE can be compared with other benzodiazole derivatives, such as:

Properties

IUPAC Name

N-[2-(1-ethylbenzimidazol-2-yl)ethyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c1-4-18-13-8-6-5-7-12(13)17-14(18)9-10-16-15(19)11(2)3/h5-8,11H,4,9-10H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGRDIGFTVUMHEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1CCNC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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